molecular formula C5H11N<br>C5H11N<br>CH2(CH2)4NH B6355638 Piperidine CAS No. 110-89-4

Piperidine

Cat. No.: B6355638
CAS No.: 110-89-4
M. Wt: 85.15 g/mol
InChI Key: NQRYJNQNLNOLGT-UHFFFAOYSA-N
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Description

Piperidine is an organic compound with the molecular formula C₅H₁₁N . It is a heterocyclic amine consisting of a six-membered ring containing five methylene bridges (–CH₂–) and one amine bridge (–NH–). This compound is a colorless liquid with a characteristic odor described as objectionable, typical of amines . The name “this compound” is derived from the genus name Piper, which is the Latin word for pepper .

Mechanism of Action

Target of Action

Piperidine, a heterocyclic cyclohexane, is a volatile secondary amine . It is commonly used in solid phase peptide synthesis (F-MOC Chemistry) and in chemical degradation reactions . The primary targets of this compound are the N-terminal amino groups during peptide synthesis .

Mode of Action

This compound acts as a base and a nucleophile in various chemical reactions . In peptide synthesis, this compound is used in combination with DMF (dimethylformamide) for the removal of Fmoc (fluorenylmethyloxycarbonyl) group from the N-terminal amino group . This interaction with its targets results in the formation of peptides with the desired sequence.

Biochemical Pathways

The Maxam-Gilbert chemical method, a DNA sequencing technology, employs this compound to rupture DNA strands at damaged base sites . This indicates that this compound plays a role in the biochemical pathway of DNA sequencing.

Pharmacokinetics

It is known that this compound is soluble in organic solvents and miscible in water , which could influence its absorption and distribution in the body

Result of Action

The result of this compound’s action in peptide synthesis is the formation of peptides with the desired sequence . In DNA sequencing, this compound’s action results in the rupture of DNA strands at damaged base sites .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound has a vapor pressure of 23 mmHg at 20 °C , indicating that it can evaporate into the air under normal environmental conditions This could potentially affect its stability and efficacy in certain applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidine can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound primarily involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Piperidine undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form piperidones.

    Reduction: this compound can be reduced to form piperidines with different substituents.

    Substitution: this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: this compound can react with alkyl halides under basic conditions to form N-alkylpiperidines.

Major Products

    Oxidation: Piperidones

    Reduction: Substituted piperidines

    Substitution: N-alkylpiperidines

Comparison with Similar Compounds

Piperidine is often compared with other similar compounds, such as pyridine, pyrrolidine, and piperazine :

This compound’s unique structure and reactivity make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C5H11N/c1-2-4-6-5-3-1/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

NQRYJNQNLNOLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C5H11N, Array
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Related CAS

89014-30-2
Details Compound: Piperidine, homopolymer
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DSSTOX Substance ID

DTXSID6021165
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Molecular Weight

85.15 g/mol
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Physical Description

Piperidine appears as a clear colorless liquid with a pepper-like odor. Less dense than water, but miscible in water. Will float on water. Flash point 37 °F. Melting point -15.8 °F (-9 °C). Boiling point 222.8 °F (106 °C). May severely irritate skin and eyes. May be toxic by ingestion and inhalation. Vapors heavier than air. Used to make rubber and as a solvent., Liquid, Colorless liquid with an amine odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow liquid; Ammoniacal, fishy, nauseating aroma
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Boiling Point

223 °F at 760 mmHg (EPA, 1998), 106 °C at 760 mm Hg, 106.00 to 107.00 °C. @ 760.00 mm Hg, 106 °C
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Flash Point

37.4 to 61 °F (EPA, 1998), 61 °F (16 °C) (closed cup), 16 °C c.c.
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Solubility

Miscible (NTP, 1992), Miscible in ethanol; soluble in ethyl ether, acetone, benzene, chloroform, Miscible in water, 1000 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, ether, Soluble (in ethanol)
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Density

0.8622 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8622 at 20 °C/4 °C, Relative density (water = 1): 0.86, 0.858-0.862
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Vapor Density

3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), Relative vapor density (air = 1): 3.0
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Vapor Pressure

40 mmHg at 84.56 °F (EPA, 1998), 32.1 [mmHg], VP: 40 mm Hg at 29.2 °C, 32.1 mm Hg at 25 °C, Vapor pressure, kPa at 29.2 °C: 5.3
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Color/Form

CLEAR, COLORLESS LIQUID

CAS No.

110-89-4
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Record name Piperidine
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Record name PIPERIDINE
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Record name Piperidine
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Record name PIPERIDINE
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Melting Point

16 to 19 °F (EPA, 1998), -7 °C, -9 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338
Record name PIPERIDINE
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Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338
Record name PIPERIDINE
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Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338
Record name Piperidine
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Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338
Record name PIPERIDINE
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Synthesis routes and methods I

Procedure details

A solution of 2-chloro-5-nitropyridine (1.58 g, 10 mmol) and appropriate amine (20 mmol) in THF (60 mL) was heated for several hours at 60° C. The solvent was evaporated and water was then added to the reaction mixture. The product was isolated by filtration (piperidine, morpholine), or extracted from the water solution with ethyl acetate (1-methylpiperazine, 2-(2-hydroxyethylamino)ethanol)).
Quantity
1.58 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

N-[(9H-fluoren-9-yloxy)carbonyl]-3-(t-butoxycarbonyl)-L-alanine and 3-(p-t-butoxyphenyl)-L-alanine t-butyl ester were coupled to give N-[N-[(9H-fluoren-9-yloxy)carbonyl]-3-(t-butoxycarbonyl)-L-alanyl]-3-(p-t-butoxyphenyl)-L-alanine t-butyl ester and 5 ml of piperidine and the reaction solution was evaporated. The residue was suspended in methanol and insoluble material was filtered off. The filtrate was evaporated and chromatographed on silica gel using ethyl acetate to yield 2 g of 3-(t-butoxyphenyl)-N-[3-(p-t-butoxy-carbonyl)-L-alanyl]-L-alanine t-butyl ester.
Name
N-[(9H-fluoren-9-yloxy)carbonyl]-3-(t-butoxycarbonyl)-L-alanine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The resulting aldehydes (22) could be reacted with hydantoin in ethanol with a base, such as, piperidine to give the desired pyrazolo[1,5-a]pyrimidin-3-ylmethylene)imidazolidine-2,4-dione of structure 23. Additionally, the corresponding thiazolidine-2,4-dione and the Rhodanine derivatives of compounds 23 could be synthesized using the aforementioned methods.
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The secondary amine of a functionalized piperazine or piperidine can be alkylated with a haloacetonitrile under basic conditions to yield a cyanomethyl piperazine or piperidine analogue. In a typical procedure N-benzoyl piperazine was added to a solution of chloroacetonitrile and TEA in THF and stirred at r.t. for between 2 and 5 days. A resulting precipitate is removed by filtration, the filtrate is concentrated in vacuo, and the residue purified via chromatography to yield the cyanomethyl intermediate YCH2CN. The alkylation with haloacetonitrile can also be carried out with an alternate base, such as 4-methylmorpholine or diisopropylethyl amine.
[Compound]
Name
secondary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
haloacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

Starting from a mixture of 2-nitrobenzaldehyde (3.02 g), 2-phenoxyethyl acetoacetate (4.44 g), piperidine (272.5 mg) in benzene (10.8 ml) was obtained an oil (8.0 g) of 2-phenoxyethyl 2-(2-nitrobenzylidene)acetoacetate. Thus obtained oil was treated with ethyl 3-amino-4,4-diethoxycrotonate (4.34 g) to give an oil of 2-phenoxyethyl 2-methyl-4-(2-nitrophenyl)-5-ethoxycarbonyl-6-diethoxymethyl-1,4-dihydropyridine-3-carboxylate.
Quantity
10.8 mL
Type
solvent
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step Two
Quantity
4.44 g
Type
reactant
Reaction Step Two

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